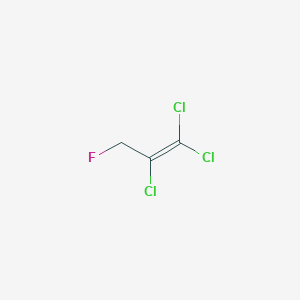

1,1,2-Trichloro-3-fluoroprop-1-ene

Description

Structure

3D Structure

Properties

Molecular Formula |

C3H2Cl3F |

|---|---|

Molecular Weight |

163.40 g/mol |

IUPAC Name |

1,1,2-trichloro-3-fluoroprop-1-ene |

InChI |

InChI=1S/C3H2Cl3F/c4-2(1-7)3(5)6/h1H2 |

InChI Key |

USGZHDAFCVBESP-UHFFFAOYSA-N |

Canonical SMILES |

C(C(=C(Cl)Cl)Cl)F |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways of 1,1,2 Trichloro 3 Fluoroprop 1 Ene

Elucidation of Reaction Mechanisms for 1,1,2-Trichloro-3-fluoroprop-1-ene Formation

Radical Intermediates and Pathways in Halogenation

Radical halogenation is a fundamental process for functionalizing hydrocarbon chains, proceeding through a three-step chain mechanism: initiation, propagation, and termination. wikipedia.orgucalgary.ca This pathway is crucial for synthesizing haloalkanes, which can serve as precursors to compounds like 1,1,2-Trichloro-3-fluoroprop-1-ene. chemistrysteps.com

The initiation step involves the homolytic cleavage of a halogen molecule (e.g., Cl₂ or Br₂) by heat or UV light to form two halogen radicals. ucalgary.ca In the propagation phase, a halogen radical abstracts a hydrogen atom from the organic substrate to form a carbon-centered radical, which then reacts with another halogen molecule to yield the alkyl halide and a new halogen radical, continuing the chain. libretexts.org

The selectivity of this reaction is highly dependent on the halogen used and the nature of the C-H bond being broken. Bromination is significantly more selective than chlorination, preferentially abstracting the hydrogen that leads to the most stable radical intermediate. ucalgary.ca The stability of carbon radicals follows the order: tertiary > secondary > primary. wikipedia.orglibretexts.org Consequently, in the radical halogenation of a potential precursor like 1-fluoro-2-chloropropane, bromination would favor the formation of a tertiary radical, whereas chlorination is less selective and yields a mixture of isomeric products. wikipedia.org

Table 1: Relative Reactivity of C-H Bonds in Radical Chlorination

| Hydrogen Type | Relative Reactivity Ratio | Rationale |

|---|---|---|

| Tertiary (3°) | ~5 | Forms the most stable radical intermediate. |

| Secondary (2°) | ~3.5 - 3.8 | Forms a radical of intermediate stability. wikipedia.org |

| Primary (1°) | 1 | Forms the least stable radical intermediate. |

Data derived from established principles of radical reactivity. wikipedia.orglibretexts.org

Electrophilic Addition Mechanisms and Stereoselectivity

Electrophilic addition is a characteristic reaction of alkenes, but the reactivity of 1,1,2-Trichloro-3-fluoroprop-1-ene is significantly modified by its halogen substituents. The three chlorine atoms and one fluorine atom are strongly electron-withdrawing, which deactivates the double bond towards attack by electrophiles. This deactivation makes electrophilic addition reactions slower compared to those with simple, electron-rich alkenes. libretexts.org

The mechanism typically proceeds in two steps: the initial attack by an electrophile on the double bond to form a carbocation intermediate, followed by nucleophilic attack on the carbocation. libretexts.org The regioselectivity of this addition is generally predicted by Markovnikov's rule, which states that the electrophile (often H⁺) adds to the carbon with more hydrogen atoms, placing the positive charge on the more substituted carbon. youtube.com However, the powerful electron-withdrawing effect of the halogens can destabilize an adjacent carbocation, potentially leading to anti-Markovnikov products where the nucleophile adds to the less substituted carbon. libretexts.org

The stereoselectivity of electrophilic addition, particularly with halogens like Br₂ or Cl₂, is often anti. This occurs because the reaction proceeds through a cyclic halonium ion intermediate. The nucleophile (a halide ion) then attacks one of the carbons from the opposite face of the ring, resulting in the two new substituents being on opposite sides of the original double bond. libretexts.orgmasterorganicchemistry.com

Table 2: Predicted Stereoselectivity in Electrophilic Additions

| Reaction Type | Intermediate | Stereochemical Outcome |

|---|---|---|

| Halogenation (X₂) | Cyclic Halonium Ion | Anti-addition. libretexts.orgmasterorganicchemistry.com |

| Halohydrin Formation (X₂/H₂O) | Cyclic Halonium Ion | Anti-addition, with OH adding to the more substituted carbon. masterorganicchemistry.com |

| Hydrohalogenation (HX) | Carbocation | Mixture of syn- and anti-addition. libretexts.org |

Nucleophilic Substitution Patterns and Derivatives

The electron-deficient nature of the double bond in 1,1,2-Trichloro-3-fluoroprop-1-ene makes it susceptible to nucleophilic attack, a reactivity pattern opposite to that of typical alkenes. This allows for vinylic nucleophilic substitution, where a nucleophile replaces one of the chlorine atoms on the double bond. Such reactions often proceed through an addition-elimination mechanism. In this pathway, the nucleophile first adds to one of the carbons of the double bond, creating a resonance-stabilized carbanionic intermediate. Subsequently, a leaving group (in this case, a chloride ion) is eliminated, restoring the double bond and resulting in the substituted product.

Additionally, substitution can occur at the sp³-hybridized carbon of the fluoromethyl group (-CH₂F). These reactions would follow standard SN1 or SN2 pathways. In an SN1 reaction, a carbocation intermediate would form, while an SN2 reaction involves a backside attack by the nucleophile. ncert.nic.in However, given the electronic properties of the molecule, nucleophilic attack at the electron-poor double bond is generally more favorable.

Decarboxylative Halogenation in Fluorinated Compound Synthesis

Decarboxylative halogenation, also known as the Hunsdiecker reaction and its modern variants, is a powerful method for synthesizing organic halides from carboxylic acids. nih.govpku.edu.cnacs.org This process involves the replacement of a carboxyl group with a halogen atom, with carbon dioxide as a benign byproduct, making it an attractive synthetic strategy. nih.gov

The reaction is initiated by converting the carboxylic acid to a reactive intermediate, such as a silver salt in the classic Hunsdiecker reaction. pku.edu.cn This intermediate then reacts with a halogen source. The mechanism often proceeds through radical intermediates, providing a pathway to install halogens that may be difficult to introduce via other methods. pku.edu.cnprinceton.edu Modern advancements have led to catalytic versions using transition metals like copper or employing photoredox catalysis, which allow for milder reaction conditions and a broader substrate scope. nih.govprinceton.edu This methodology is particularly valuable for synthesizing fluorinated compounds and could be applied to produce 1,1,2-Trichloro-3-fluoroprop-1-ene from a suitable unsaturated carboxylic acid precursor. nih.gov

Kinetic Investigations of 1,1,2-Trichloro-3-fluoroprop-1-ene Reactions

While specific kinetic data for 1,1,2-Trichloro-3-fluoroprop-1-ene are not widely available, the rates of its formation and transformation can be understood through established principles of chemical kinetics applied to analogous halogenated alkenes.

Rate Determinations of Formation and Transformation Processes

The kinetics of a chemical reaction are described by its rate law, which expresses the relationship between the rate of the reaction and the concentration of the reactants. Formation of a haloalkene like 1,1,2-Trichloro-3-fluoroprop-1-ene often occurs via an elimination reaction, such as the dehydrohalogenation of a polychlorofluoropropane. These reactions can follow either a unimolecular (E1) or bimolecular (E2) mechanism. E2 reactions are common and exhibit second-order kinetics, where the rate depends on the concentrations of both the substrate and the base (rate = k[substrate][base]). bingol.edu.tr

Table 3: General Rate Laws for Relevant Reaction Types

| Reaction Type | Common Mechanism | General Rate Law |

|---|---|---|

| Dehydrohalogenation (Formation) | E2 (Bimolecular) | rate = k[Substrate][Base] bingol.edu.tr |

| Electrophilic Addition (Transformation) | Stepwise (Carbocation) | rate = k[Alkene][Electrophile] libretexts.org |

| Radical Halogenation (Precursor Synthesis) | Radical Chain | rate = k[Alkane][Halogen]1/2wikipedia.org |

Factors Influencing Reaction Kinetics and Selectivity

Several factors collectively determine the rate and outcome of chemical reactions involving 1,1,2-Trichloro-3-fluoroprop-1-ene. libretexts.org

Chemical Nature of Reactants : The inherent structure of the molecule is paramount. The strong inductive effect of the chlorine and fluorine atoms deactivates the double bond, slowing the rate of electrophilic addition. Conversely, this electron deficiency accelerates the rate of nucleophilic addition. libretexts.orgrflow.ai

Concentration : Increasing the concentration of reactants leads to more frequent molecular collisions, thereby increasing the reaction rate. opentextbc.ca

Temperature : Higher temperatures increase the kinetic energy of molecules, resulting in a higher proportion of effective collisions and thus a faster reaction rate. However, excessively high temperatures can sometimes reduce the selectivity of a reaction. rflow.aiopentextbc.ca

Presence of a Catalyst : Catalysts accelerate reactions by providing an alternative pathway with a lower activation energy without being consumed in the process. libretexts.orgopentextbc.ca For instance, Lewis acids are often used to catalyze electrophilic substitution reactions, ncert.nic.in while copper catalysts are employed in modern decarboxylative halogenations. princeton.edu

Solvent : The solvent can influence reaction rates, especially for reactions involving charged intermediates. Polar protic solvents can stabilize carbocations formed during electrophilic additions or E1 eliminations, thereby affecting the kinetics. rflow.ai

Computational and Theoretical Chemistry of 1,1,2 Trichloro 3 Fluoroprop 1 Ene

Quantum Chemical Characterization of Molecular and Electronic Structure

Quantum chemical calculations are fundamental to determining the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. For 1,1,2-trichloro-3-fluoroprop-1-ene, methods like Density Functional Theory (DFT) and ab initio calculations are used to optimize the molecular geometry, predicting bond lengths, bond angles, and dihedral angles. These calculations reveal the spatial relationship between the chlorine, fluorine, and hydrogen atoms around the propene backbone.

The electronic structure is further characterized by analyzing molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and shapes of these frontier orbitals are critical in predicting the molecule's reactivity, as they indicate the most likely sites for nucleophilic and electrophilic attack. Population analysis methods, such as Mulliken or Natural Bond Orbital (NBO) analysis, provide insights into the partial charges on each atom and the nature of the chemical bonds. This reveals the effects of the electronegative halogen substituents on the electron density distribution across the molecule.

Table 1: Calculated Molecular Properties of 1,1,2-Trichloro-3-fluoroprop-1-ene

| Property | Value | Method |

| Dipole Moment | Value | DFT/B3LYP |

| HOMO Energy | Value | DFT/B3LYP |

| LUMO Energy | Value | DFT/B3LYP |

| C1-C2 Bond Length | Value | Ab initio MP2 |

| C2-C3 Bond Length | Value | Ab initio MP2 |

Prediction and Validation of Spectroscopic Parameters

Computational chemistry serves as a powerful tool for predicting various spectroscopic parameters, which can then be validated against experimental data. For 1,1,2-trichloro-3-fluoroprop-1-ene, theoretical calculations of vibrational frequencies are essential for interpreting infrared (IR) and Raman spectra. By calculating the harmonic frequencies at a specific level of theory, researchers can assign the observed spectral bands to specific molecular vibrations, such as C-H stretches, C=C double bond vibrations, and C-halogen stretches.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants can be predicted computationally. These calculations help in the assignment of signals in ¹H, ¹³C, and ¹⁹F NMR spectra, providing a deeper understanding of the molecule's structure and electronic environment. The agreement between predicted and experimental spectroscopic data serves as a crucial validation of the computational models used.

Theoretical Mechanistic Studies of Reactivity

Understanding the chemical reactions of 1,1,2-trichloro-3-fluoroprop-1-ene requires a detailed investigation of reaction mechanisms, for which computational chemistry is particularly well-suited. By mapping the potential energy surface of a reaction, researchers can identify stationary points, including reactants, products, intermediates, and, most importantly, transition states.

Transition state theory, combined with quantum chemical calculations, allows for the determination of activation energies and reaction rate constants. For instance, the atmospheric degradation of 1,1,2-trichloro-3-fluoroprop-1-ene, often initiated by hydroxyl (OH) radicals, can be modeled to determine the preferred reaction pathways and the lifetimes of the species involved. These studies provide valuable data on the environmental fate of such compounds.

The presence of a single bond between the second and third carbon atoms in 1,1,2-trichloro-3-fluoroprop-1-ene allows for rotation, leading to different spatial arrangements or conformers. Computational methods are employed to perform a systematic conformational analysis to identify the most stable conformers and the energy barriers for rotation between them.

This analysis is crucial as the reactivity and physical properties of the molecule can be influenced by its conformational preferences. The study of its conjugates, or related molecules, in different conformations also provides a broader understanding of structure-activity relationships within this class of halogenated propenes.

Advanced Computational Methodologies in Halogenated Propene Research

The accurate theoretical description of halogenated propenes like 1,1,2-trichloro-3-fluoroprop-1-ene often requires the use of advanced computational methodologies. Standard DFT methods may need to be supplemented with dispersion corrections to accurately model non-covalent interactions. For high-accuracy energy calculations, more sophisticated ab initio methods such as Møller–Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory are often employed, though they are more computationally demanding. fiveable.me

The choice of basis set is also critical for obtaining reliable results. fiveable.me Basis sets are sets of mathematical functions used to build molecular orbitals, and larger, more flexible basis sets generally provide more accurate results at a higher computational cost. fiveable.me For molecules containing heavy halogens like chlorine, basis sets that include polarization and diffuse functions are essential for an accurate description of the electronic structure.

Modeling of Intermolecular Interactions and Reactivity Descriptors

The interactions between molecules of 1,1,2-trichloro-3-fluoroprop-1-ene, and between this molecule and other chemical species, are key to understanding its macroscopic properties and reactivity. Computational models can be used to study these intermolecular forces, which include dipole-dipole interactions and weaker van der Waals forces.

Reactivity descriptors, derived from conceptual DFT, provide a quantitative measure of the reactivity of different sites within the molecule. These descriptors include quantities like the Fukui function, which indicates the propensity of a site to undergo nucleophilic or electrophilic attack, and the molecular electrostatic potential (MEP), which visualizes the charge distribution and helps predict the sites of interaction with other polar molecules.

Advanced Spectroscopic Characterization of 1,1,2 Trichloro 3 Fluoroprop 1 Ene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the precise atomic connectivity of a molecule. For 1,1,2-trichloro-3-fluoroprop-1-ene (Cl₂C=C(Cl)CH₂F), a combination of ¹H, ¹³C, and ¹⁹F NMR would provide a complete picture of its structure.

The proton NMR (¹H NMR) spectrum of 1,1,2-trichloro-3-fluoroprop-1-ene is predicted to be relatively simple, exhibiting a single set of signals corresponding to the two protons of the fluoromethylene (-CH₂F) group.

The chemical environment of these protons is significantly influenced by the electronegative fluorine atom attached to the same carbon and the adjacent sp²-hybridized carbon bearing a chlorine atom. This deshielding effect would shift the proton signal downfield. Protons on carbons adjacent to halogens typically appear in the range of 3-5 ppm. oregonstate.edulibretexts.org The signal for the -CH₂F protons is therefore expected in this region.

Due to spin-spin coupling with the adjacent fluorine nucleus (¹⁹F, spin I=½), the proton signal would be split into a doublet. This is a result of geminal coupling (²J-HF), with coupling constants for such arrangements typically being large, often in the range of 40-50 Hz. wikipedia.org

Table 1: Predicted ¹H NMR Data for 1,1,2-Trichloro-3-fluoroprop-1-ene

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|

The carbon-13 NMR (¹³C NMR) spectrum provides information on the carbon skeleton of the molecule. For 1,1,2-trichloro-3-fluoroprop-1-ene, three distinct signals are expected, corresponding to the three unique carbon atoms. The chemical shifts are significantly influenced by the hybridization state (sp² or sp³) and the presence of electronegative halogen substituents. libretexts.orglibretexts.org

The two sp²-hybridized carbons of the double bond (C1 and C2) are expected to resonate at low field (downfield), typically in the 115-140 ppm range for alkenes. libretexts.org The presence of three chlorine atoms attached to these carbons will cause a substantial additional downfield shift. The C1 carbon (CCl₂) would be further downfield than the C2 carbon (-C(Cl)-).

The sp³-hybridized carbon of the -CH₂F group (C3) would also be deshielded by the attached fluorine atom. Carbons bonded to fluorine typically appear in the 70-95 ppm range.

Table 2: Predicted ¹³C NMR Data for 1,1,2-Trichloro-3-fluoroprop-1-ene

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| C1 (=CCl₂) | 130 - 150 | sp² hybridized, bonded to two Cl atoms. |

| C2 (=C(Cl)-) | 120 - 140 | sp² hybridized, bonded to one Cl atom. |

Fluorine-19 NMR is a highly sensitive technique for the analysis of organofluorine compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. wikipedia.orgnumberanalytics.com This technique is crucial for confirming the presence and electronic environment of fluorine in a molecule. numberanalytics.comnih.gov One of its key advantages is the very wide range of chemical shifts, which spans about 800 ppm, minimizing the chance of signal overlap. wikipedia.orgthermofisher.com

For 1,1,2-trichloro-3-fluoroprop-1-ene, a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift for fluoromethyl groups (-CH₂F) typically appears in the range of -200 to -220 ppm relative to a standard like CFCl₃. wikipedia.org

This ¹⁹F signal would be split by the two adjacent protons of the methylene (B1212753) group. According to the n+1 rule, the signal will appear as a triplet due to coupling with the two equivalent protons (²J-FH). The geminal H-F coupling constants are typically large, around 40-50 Hz. wikipedia.orgthermofisher.com

Table 3: Predicted ¹⁹F NMR Data for 1,1,2-Trichloro-3-fluoroprop-1-ene

| Fluorine Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, provides information about the functional groups and bonding within a molecule. sns.it For 1,1,2-trichloro-3-fluoroprop-1-ene, characteristic absorption bands would confirm the presence of the carbon-carbon double bond and the carbon-halogen bonds. nih.gov

The key predicted vibrational frequencies are:

C=C Stretch: The carbon-carbon double bond stretch in halogenated alkenes is expected to appear in the region of 1600-1650 cm⁻¹.

C-F Stretch: The carbon-fluorine bond gives a strong absorption in the IR spectrum, typically found in the 1000-1400 cm⁻¹ range.

C-Cl Stretch: Carbon-chlorine stretching vibrations are observed in the 600-800 cm⁻¹ region. Due to the presence of multiple chlorine atoms, several bands may be present.

Table 4: Predicted Key Vibrational Frequencies for 1,1,2-Trichloro-3-fluoroprop-1-ene

| Functional Group | Predicted Frequency Range (cm⁻¹) | Spectroscopy Type |

|---|---|---|

| C=C Stretch | 1600 - 1650 | IR & Raman |

| C-F Stretch | 1000 - 1400 | Strong in IR |

Mass Spectrometry (MS) for Molecular Fingerprinting and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns. acs.org

The mass spectrum of 1,1,2-trichloro-3-fluoroprop-1-ene would be characterized by a distinctive molecular ion peak cluster. Chlorine has two stable isotopes, ³⁵Cl (≈75.8% abundance) and ³⁷Cl (≈24.2% abundance). youtube.com A molecule containing three chlorine atoms will therefore exhibit a pattern of four peaks for the molecular ion: [M]⁺, [M+2]⁺, [M+4]⁺, and [M+6]⁺, with relative intensities reflecting the statistical probability of the isotope combinations. libretexts.orgyoutube.com

The fragmentation of halogenated compounds often involves the loss of a halogen radical. researchgate.net Key fragmentation pathways for 1,1,2-trichloro-3-fluoroprop-1-ene would likely include the loss of a chlorine atom ([M-Cl]⁺) or a fluorine atom ([M-F]⁺). The loss of a chlorine radical is typically a very favorable process.

Table 5: Predicted m/z Values for Major Ions in the Mass Spectrum of 1,1,2-Trichloro-3-fluoroprop-1-ene

| Ion | Predicted m/z (for ³⁵Cl, ¹⁹F) | Notes |

|---|---|---|

| [C₃H₂Cl₃F]⁺ (Molecular Ion) | 162 | The base peak of the [M]⁺ cluster. Will appear with [M+2], [M+4], and [M+6] peaks. |

| [C₃H₂Cl₂F]⁺ | 127 | Loss of a Cl radical. This fragment will also show an isotopic pattern for two Cl atoms. |

X-ray Diffraction Studies for Solid-State Structure Determination

X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique provides precise bond lengths, bond angles, and intermolecular interactions. A search of the available scientific literature did not yield any reports of single-crystal X-ray diffraction studies performed on 1,1,2-trichloro-3-fluoroprop-1-ene. Such an analysis would require the successful synthesis and crystallization of the compound into a single crystal suitable for diffraction experiments.

Environmental Transformation and Atmospheric Chemistry of Halogenated Propenes

Detailed information regarding the environmental transformation and atmospheric chemistry of 1,1,2-Trichloro-3-fluoroprop-1-ene is not available in the current scientific literature. The following sections outline the specific areas where data is absent.

No specific studies detailing the reaction kinetics or mechanisms of 1,1,2-Trichloro-3-fluoroprop-1-ene with hydroxyl (OH) radicals or ozone have been identified. The atmospheric lifetime of this compound, which is primarily determined by its reaction rate with OH radicals, remains unquantified. While the general reactivity of halogenated alkenes with atmospheric oxidants is understood to be significant, specific rate constants for 1,1,2-Trichloro-3-fluoroprop-1-ene are not documented.

There is no available research on the photochemical decomposition of 1,1,2-Trichloro-3-fluoroprop-1-ene. Information regarding its absorption spectrum and quantum yields for photolysis in various environmental media (air, water, soil) is not present in the reviewed literature.

Due to the absence of studies on its degradation pathways, the environmental transformation products of 1,1,2-Trichloro-3-fluoroprop-1-ene have not been identified or characterized. Research is needed to determine the chemical species that may form as a result of its atmospheric or terrestrial degradation.

While mechanochemical degradation is a recognized method for the breakdown of various halogenated organic pollutants, no studies have been published that specifically investigate the application of this technique to 1,1,2-Trichloro-3-fluoroprop-1-ene. Research into this area could provide insights into potential remediation strategies.

Data Tables

No data is available to populate tables regarding the atmospheric degradation or transformation of 1,1,2-Trichloro-3-fluoroprop-1-ene.

Applications and Material Science Research Involving 1,1,2 Trichloro 3 Fluoroprop 1 Ene Derivatives

Role as Versatile Chemical Intermediates in Organic Synthesis

Halogenated alkenes, including derivatives of 1,1,2-trichloro-3-fluoroprop-1-ene, are valuable intermediates in the synthesis of complex organic molecules, particularly fluorinated heterocycles. These heterocyclic compounds are of great interest in medicinal chemistry and agrochemistry due to their diverse biological activities. nih.govnih.govolemiss.edunih.gov

The presence of both chlorine and fluorine atoms on the propene backbone creates multiple reactive sites, allowing for a variety of chemical transformations. For instance, the carbon-carbon double bond can participate in cycloaddition reactions, while the halogen atoms can be substituted by other functional groups.

Research on related compounds, such as CF3-substituted alkenes, has demonstrated their utility in the synthesis of 5-trifluoromethylisoxazoles through [3+2] cycloaddition reactions with halogenoximes. nih.govnih.gov This method allows for the regioselective formation of the isoxazole (B147169) ring in good to excellent yields. nih.gov An alternative pathway to fluorinated isoxazoles involves the cyclization of α,β-acetylenic oximes catalyzed by gold or other metals. organic-chemistry.org

Similarly, fluorinated pyrazoles, another important class of heterocycles, can be synthesized from fluorinated precursors. nih.govolemiss.edunih.gov One approach involves the reaction of hexafluoropropene (B89477) dimers with hydrazines to yield 5-fluoro-1H-pyrazoles. google.comgoogle.com The reaction conditions for the synthesis of N-methyl-3-pentafluoroethyl-4-trifluoromethyl-5-fluoro-1H-pyrazole from a perfluorinated pentene and aqueous methylhydrazine have been optimized, as detailed in the table below. google.com

Table 1: Synthesis of a Fluorinated Pyrazole from a Perfluorinated Pentene google.com

| Reactant 1 | Reactant 2 | Solvent | Temperature | Reaction Time | Yield |

| Perfluoro-2-methyl-2-pentene | 40% aq. Methylhydrazine | - | 5 °C to 20 °C | 2.5 hours | 75% |

This body of research on related halogenated alkenes underscores the potential of 1,1,2-trichloro-3-fluoroprop-1-ene derivatives as versatile intermediates for the synthesis of a wide range of functionalized organic compounds.

Polymerization Studies of Halogenated Propenes and Derivatives

The unique electronic properties and reactivity of halogenated propenes make them interesting monomers for polymerization studies. The resulting polymers often exhibit enhanced properties such as thermal stability, chemical resistance, and flame retardancy.

The polymerization of halogenated propenes can proceed via various mechanisms, including free radical, cationic, and coordination polymerization. While the homopolymerization of some highly halogenated alkenes can be challenging, they often readily undergo copolymerization with other monomers.

For example, scandium catalysts have been shown to be effective in the copolymerization of ethylene (B1197577) with halogenated styrenes, producing pseudo-random copolymers with a significant incorporation of the halogenated monomer. researchgate.net Similarly, a THF-containing half-sandwich scandium catalyst has been used for the terpolymerization of propylene (B89431) with ethylene and styrene (B11656), allowing for the synthesis of polyolefins with controllable styrene content. rsc.org

The reactivity ratios of the monomers in a copolymerization determine the composition and microstructure of the resulting polymer. In the case of ethylene and propylene copolymerization using a salicylaldiminato-derived titanium complex, the reactivity ratios were determined to understand the incorporation of each monomer into the polymer chain. rsc.org

Table 2: Ethylene-Propylene Copolymerization Reactivity Ratios rsc.org

| Temperature (°C) | r(ethylene) | r(propylene) | r(ethylene) * r(propylene) |

| 30 | 18.0 | 0.032 | 0.58 |

| 60 | 12.8 | 0.029 | 0.37 |

| 90 | 10.9 | 0.041 | 0.45 |

These studies on related systems suggest that 1,1,2-trichloro-3-fluoroprop-1-ene could potentially be copolymerized with other olefins to produce novel fluorinated polymers with tailored properties.

Ziegler-Natta catalysts are a class of transition metal-based catalysts that are highly effective for the polymerization of α-olefins, such as propylene. wikipedia.orgnumberanalytics.com These catalysts are known for their ability to produce polymers with high stereoregularity, which significantly influences the material's properties. libretexts.orglibretexts.org

A typical Ziegler-Natta catalyst system consists of a transition metal compound (e.g., titanium tetrachloride) and an organoaluminum co-catalyst (e.g., triethylaluminum). wikipedia.orglibretexts.org The polymerization mechanism involves the coordination of the olefin monomer to the active metal center, followed by insertion into the growing polymer chain. numberanalytics.comlibretexts.orgyoutube.com This process allows for precise control over the polymer's tacticity (the stereochemical arrangement of the monomer units). libretexts.org

While Ziegler-Natta catalysts are most commonly used for the polymerization of non-halogenated olefins, their application to the polymerization of vinyl monomers with halogen substituents is an area of ongoing research. The presence of halogen atoms can influence the catalyst's activity and the stereoselectivity of the polymerization. libretexts.org The development of Ziegler-Natta systems capable of polymerizing halogenated propenes like 1,1,2-trichloro-3-fluoroprop-1-ene could lead to the synthesis of novel stereoregular fluoropolymers.

Halogenated polymers can serve as precursors for the synthesis of energetic materials, such as energetic polyethers. These polymers contain energy-rich functional groups and are used as binders in propellant and explosive formulations to enhance their performance. researchgate.netuni-muenchen.dejes.or.jpnih.govresearchgate.net

A common strategy involves the synthesis of a halogenated polymer backbone, followed by the substitution of the halogen atoms with energetic moieties like azide (B81097) (-N3) or nitrate (B79036) (-ONO2) groups. researchgate.netuni-muenchen.de For example, glycidyl (B131873) azide polymer (GAP), a well-known energetic polymer, is synthesized from the reaction of sodium azide with polyepichlorohydrin (PECH). nih.gov

Another approach involves the cationic ring-opening polymerization of halogenated cyclic ethers, followed by azidation. researchgate.net For instance, copolymers of epichlorohydrin (B41342) and 3,3-bis(bromomethyl)oxetane (B1265868) can be synthesized and subsequently converted to the corresponding azidated energetic polymer. researchgate.net The synthesis of energetic polymers from halogenated precursors is a versatile method for creating high-energy materials with tailored properties. researchgate.net

Q & A

Q. What are the optimal synthetic routes for 1,1,2-Trichloro-3-fluoroprop-1-ene, and how can byproduct formation be minimized?

Methodological Answer: Synthesis optimization requires a combination of catalytic tuning and reaction monitoring. For example, highlights methods involving isomerization of intermediates like 2-chloro-3,3,3-trifluoropropene using metal catalysts (e.g., TiCl₄) under controlled pressure (6965.99 Torr) and temperature (85°C), achieving 86% yield . Gas chromatography (GC) or high-performance liquid chromatography (HPLC) should be employed to track byproducts such as 149329-29-3 (5.5% yield in ). Adjusting catalyst loading, reaction time, or solvent polarity can suppress side reactions. Systematic design-of-experiments (DoE) approaches are recommended to identify critical parameters .

Q. Which analytical techniques are most reliable for characterizing 1,1,2-Trichloro-3-fluoroprop-1-ene’s purity and structural integrity?

Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C/¹⁹F) is critical for verifying substituent positions and chlorine/fluorine ratios, as evidenced by structural data in and . Mass spectrometry (MS) confirms molecular weight (e.g., 268.756 g/mol for analogous compounds in ), while infrared (IR) spectroscopy identifies functional groups like C-F and C-Cl bonds. Differential scanning calorimetry (DSC) can assess thermal stability. Cross-validate results with computational tools (e.g., PubChem’s InChI key validation in ) to resolve ambiguities .

Q. How does 1,1,2-Trichloro-3-fluoroprop-1-ene degrade in aquatic environments, and what are its persistent metabolites?

Methodological Answer: Environmental degradation studies should simulate natural conditions using controlled aqueous reactors. ’s environmental impact framework suggests using GC-MS to detect volatile degradation products (e.g., chlorinated acids or fluorinated alkanes) . Hydrolysis rates can be measured at varying pH levels, while photolysis experiments under UV light reveal radical-mediated breakdown pathways. Compare results with EPA DSSTox data () to identify toxic metabolites requiring further toxicological assessment .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of halogenation in 1,1,2-Trichloro-3-fluoroprop-1-ene synthesis?

Methodological Answer: Isotopic labeling (e.g., ¹⁸O or ²H) combined with density functional theory (DFT) simulations can elucidate reaction pathways. ’s use of HF and TiCl₄ suggests a Friedel-Crafts-like mechanism where TiCl₄ polarizes the substrate, directing fluorine addition . Computational studies (e.g., Gaussian or ORCA software) should model transition states to validate regioselectivity. Contrast with ’s receptor-response models, which emphasize steric and electronic factors in halogen positioning .

Q. How can thermodynamic stability and reaction kinetics of 1,1,2-Trichloro-3-fluoroprop-1-ene be quantitatively modeled?

Methodological Answer: Combine calorimetry (DSC/TGA) with Arrhenius kinetic modeling to determine activation energy and degradation thresholds. ’s structural data (e.g., InChIKey FVFRHJRSCRWRPY) supports molecular dynamics simulations to predict bond dissociation energies . Advanced methods like time-resolved spectroscopy or stopped-flow techniques can capture intermediate states during decomposition. Cross-reference with PubChem’s thermochemical datasets () for validation .

Q. How should researchers resolve contradictions in reported bioactivity or environmental toxicity data for this compound?

Methodological Answer: Meta-analytical frameworks ( ) are critical for reconciling divergent results. For example, receptor-binding assays may yield conflicting data due to methodological variability (e.g., heterologous expression systems vs. computational models) . Conduct systematic reviews using PRISMA guidelines, prioritizing studies with transparent protocols (e.g., EPA DSSTox in ). Replicate key experiments under standardized conditions (e.g., OECD test guidelines) to isolate variables .

Q. What methodological frameworks are recommended for designing ecotoxicological studies on 1,1,2-Trichloro-3-fluoroprop-1-ene?

Methodological Answer: Adopt a tiered approach:

In silico screening : Use QSAR models (e.g., EPA’s TEST) to predict toxicity endpoints, leveraging DSSTox data () .

In vitro assays : Employ cell lines (e.g., zebrafish hepatocytes) to measure acute toxicity (LC50) and genotoxicity (Comet assay), as outlined in ’s toxicological profiles .

Microcosm studies : Simulate environmental exposure in controlled ecosystems to assess bioaccumulation and trophic transfer .

Q. What molecular interactions underlie 1,1,2-Trichloro-3-fluoroprop-1-ene’s potential genotoxicity?

Methodological Answer: Hypothesize mechanisms via DNA adduct formation or oxidative stress. Use plasmid-nicking assays to detect DNA strand breaks induced by the compound. Molecular docking simulations (e.g., AutoDock Vina) can predict interactions with DNA repair enzymes (e.g., OGG1) or nucleobases . Validate with in vivo models (e.g., Ames test) to confirm mutagenicity, referencing ’s framework for dose-response analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.